molecular formula C10H12O3 B229197 1-[3-(2-Hydroxyethoxy)phenyl]ethanone

1-[3-(2-Hydroxyethoxy)phenyl]ethanone

Cat. No. B229197
M. Wt: 180.2 g/mol
InChI Key: BMUBGJVKNWYLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-Hydroxyethoxy)phenyl]ethanone, also known as HEPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HEPE is a ketone derivative of phenyl ethyl alcohol and is widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is not well understood, but it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenases and lipoxygenases. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and physiological effects:
1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to have various biochemical and physiological effects, such as anti-inflammatory, anti-oxidant, and anti-cancer activities. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been shown to inhibit the growth of various cancer cells, such as breast cancer and prostate cancer cells. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has also been shown to have neuroprotective effects and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

1-[3-(2-Hydroxyethoxy)phenyl]ethanone has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and stability. However, 1-[3-(2-Hydroxyethoxy)phenyl]ethanone has some limitations, such as its low solubility in water, which can limit its use in certain experiments. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone can also be sensitive to air and light, which can affect its stability and purity.

Future Directions

1-[3-(2-Hydroxyethoxy)phenyl]ethanone has several potential future directions, such as its use as a starting material for the synthesis of new drugs, as a reagent in analytical chemistry, and as a tool for studying the mechanisms of inflammation and cancer. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone derivatives with improved solubility and stability could be developed for use in various applications. Further studies are needed to elucidate the mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and to explore its potential therapeutic applications.
In conclusion, 1-[3-(2-Hydroxyethoxy)phenyl]ethanone is a chemical compound with potential applications in various scientific research fields. Its ease of synthesis, low toxicity, and stability make it an attractive compound for use in various experiments. Further studies are needed to fully understand the mechanism of action of 1-[3-(2-Hydroxyethoxy)phenyl]ethanone and to explore its potential applications in the development of new drugs and therapies.

Scientific Research Applications

1-[3-(2-Hydroxyethoxy)phenyl]ethanone has been widely used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent in analytical chemistry, and in the development of new drugs. 1-[3-(2-Hydroxyethoxy)phenyl]ethanone can be used as a starting material for the synthesis of various derivatives, such as 1-(3-(2-methoxyethoxy)phenyl)ethanone, which has potential applications in the pharmaceutical industry.

properties

Molecular Formula

C10H12O3

Molecular Weight

180.2 g/mol

IUPAC Name

1-[3-(2-hydroxyethoxy)phenyl]ethanone

InChI

InChI=1S/C10H12O3/c1-8(12)9-3-2-4-10(7-9)13-6-5-11/h2-4,7,11H,5-6H2,1H3

InChI Key

BMUBGJVKNWYLNL-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)OCCO

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3'-Hydroxyacetophenone (5.0 g, 37 mmol), potassium carbonate (6.1 g, 44 mmol), sodium iodide (0.28 g, 1.8 mmol), and 2-bromoethanol (2.6 mL, 37 mmol) were stirred in N,N-dimethylformamide (DMF) for 20 h at room temperature, then for 4 days at 70°-80° C. The reaction mixture was diluted with ethyl acetate (EtOAc) and extracted several times with water, then dried over magnesium sulfate (MgSO4), and concentrated in vacuo. Chromatography on silica gel, eluting with 30% to 50% EtOAc in hexanes, after solvent removal, gave a viscous oil (2.1 g). 1H-NMR(300 MHz, CDCl3): 7.56(d, 1H, J=8 Hz), 7.51(s, 1H), 7.39(t, 1H, J=8 Hz), 7.14(d, 1H, J=8 Hz), 4.14 (m, 2H), 3.99 (m, 2H), 2.60 (s, 3H), 2.09 (br, 1H).
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5 g
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6.1 g
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0.28 g
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2.6 mL
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